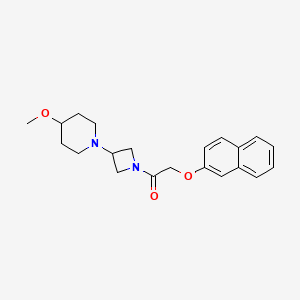

1-(3-(4-Methoxypiperidin-1-yl)azetidin-1-yl)-2-(naphthalen-2-yloxy)ethanone

Description

Properties

IUPAC Name |

1-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]-2-naphthalen-2-yloxyethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O3/c1-25-19-8-10-22(11-9-19)18-13-23(14-18)21(24)15-26-20-7-6-16-4-2-3-5-17(16)12-20/h2-7,12,18-19H,8-11,13-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHFADRJQVXKFTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C2CN(C2)C(=O)COC3=CC4=CC=CC=C4C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(4-Methoxypiperidin-1-yl)azetidin-1-yl)-2-(naphthalen-2-yloxy)ethanone typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Methoxypiperidine Intermediate: Starting from piperidine, the methoxy group can be introduced via nucleophilic substitution.

Azetidine Ring Formation: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Coupling with Naphthalen-2-yloxy Group: The final step involves coupling the methoxypiperidine-azetidine intermediate with a naphthalen-2-yloxy group using reagents like coupling agents under controlled conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to improve yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-(4-Methoxypiperidin-1-yl)azetidin-1-yl)-2-(naphthalen-2-yloxy)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits various pharmacological effects:

Antidepressant Activity

Studies suggest that compounds with similar structures can function as serotonin reuptake inhibitors (SRIs). For instance, research has demonstrated that derivatives of piperidine, like this compound, can significantly reduce depressive behaviors in animal models, indicating potential for treating depression through modulation of serotonin pathways .

Anxiolytic Effects

The presence of the piperidine moiety is often linked to anxiolytic properties. Experimental studies have shown that similar compounds can effectively alleviate anxiety-like behaviors in rodents, suggesting a promising avenue for therapeutic development in anxiety disorders .

Antimicrobial Activity

Preliminary evaluations have indicated potential antimicrobial properties. Compounds structurally related to 1-(3-(4-Methoxypiperidin-1-yl)azetidin-1-yl)-2-(naphthalen-2-yloxy)ethanone have exhibited activity against various bacterial and fungal strains, highlighting their potential as lead molecules for developing new antimicrobial agents .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization methods such as NMR spectroscopy (both and ), IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized product.

Study 1: Antidepressant Efficacy

A notable study evaluated the antidepressant effects of piperidine derivatives, including this compound. The results indicated a dose-dependent response in reducing depressive behaviors in rodent models, suggesting its utility in developing treatments for major depressive disorder .

Study 2: Anxiolytic Properties

In another investigation, the anxiolytic potential of similar compounds was assessed through behavioral tests in controlled environments. The findings revealed a significant reduction in anxiety-like behaviors compared to control groups, supporting the hypothesis that this compound could be beneficial for treating anxiety disorders .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 1-(3-(4-Methoxypiperidin-1-yl)azetidin-1-yl)-2-(naphthalen-2-yloxy)ethanone involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Receptors: Binding to receptors on cell surfaces, leading to modulation of cellular signaling pathways.

Pathways: Interference with biochemical pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Table 1: Comparison of Key Structural and Functional Features

*Calculated based on molecular formula.

Key Findings from Structural Comparisons

Substituent Effects on Bioactivity

Physicochemical Properties

- Molecular Weight : The target compound (~410.5 g/mol) falls within the acceptable range for drug-likeness (≤500 g/mol), similar to ’s 17g (~432.5 g/mol) but lighter than ’s pyrazolo-pyrimidine derivatives (~550 g/mol) .

- Solubility: The methoxy group in both the piperidine and naphthalenyloxy moieties may enhance aqueous solubility compared to non-polar analogs (e.g., ’s chlorophenyl derivative) .

Biological Activity

1-(3-(4-Methoxypiperidin-1-yl)azetidin-1-yl)-2-(naphthalen-2-yloxy)ethanone, a compound with unique structural characteristics, has gained attention in scientific research for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

The compound's molecular formula is , with a molecular weight of 344.4 g/mol. Its structure includes a methoxypiperidine moiety linked to an azetidine ring and a naphthalenic ether, which may contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C19H24N2O4 |

| Molecular Weight | 344.4 g/mol |

| CAS Number | 2097940-24-2 |

The mechanism of action of this compound involves its interaction with various biological targets, primarily through modulation of receptor activities and enzyme inhibition. The presence of the piperidine and azetidine rings suggests potential interactions with neurotransmitter systems and enzymes involved in metabolic pathways.

Biological Activity

Research indicates that 1-(3-(4-Methoxypiperidin-1-yl)azetidin-1-yl)-2-(naphthalen-2-yloxy)ethanone exhibits several biological activities, including:

- Antitumor Activity : The compound has shown promise in inhibiting cancer cell proliferation in vitro. Studies suggest that it may induce apoptosis in specific cancer cell lines by activating intrinsic apoptotic pathways.

- Neuroprotective Effects : Preliminary studies indicate potential neuroprotective properties, possibly through modulation of neurotransmitter levels and reduction of oxidative stress.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antitumor Studies : In a study published in Cancer Research, the compound demonstrated significant cytotoxic effects against non-small cell lung cancer (NSCLC) cell lines, with IC50 values indicating potent activity. The mechanism was linked to the inhibition of EGFR signaling pathways, similar to other known inhibitors like Tigozertinib .

- Neuroprotection : Research conducted by Zhang et al. (2023) highlighted the neuroprotective effects of this compound in models of neurodegeneration. The study reported that treatment reduced neuronal apoptosis and improved cognitive function in animal models .

- In Vivo Efficacy : An animal model study showed that administration of the compound led to significant tumor reduction in xenograft models, supporting its potential as a therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.